molecular formula C14H19NO2 B2741393 tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate CAS No. 2172256-43-6

tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B2741393
CAS No.: 2172256-43-6
M. Wt: 233.311
InChI Key: ZMQQSNJHAXJNLP-UHFFFAOYSA-N
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Description

tert-Butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate: is an organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This specific compound is characterized by the presence of a tert-butyl ester group, two methyl groups, and a prop-2-yn-1-yl substituent on the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of Substituents: The methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Addition of the Prop-2-yn-1-yl Group: This can be done through a Sonogashira coupling reaction, where an alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The carboxylate group can be esterified using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the alkyne group to an alkene or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole ring or the substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alkane-substituted pyrrole.

Scientific Research Applications

tert-Butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages with azides.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the prop-2-yn-1-yl group.

    tert-Butyl 1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate: Lacks the two methyl groups.

    2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylic acid: Lacks the tert-butyl ester group.

Uniqueness

The presence of both the tert-butyl ester and prop-2-yn-1-yl groups in tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate makes it unique. These groups confer specific reactivity and stability, making the compound versatile for various applications in synthesis and research.

Properties

IUPAC Name

tert-butyl 2,5-dimethyl-1-prop-2-ynylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-7-8-15-10(2)9-12(11(15)3)13(16)17-14(4,5)6/h1,9H,8H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQQSNJHAXJNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC#C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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